molecular formula C4H4ClNO2S2 B1469650 3-Methyl-isothiazole-5-sulfonyl chloride CAS No. 1355334-86-9

3-Methyl-isothiazole-5-sulfonyl chloride

Cat. No. B1469650
CAS RN: 1355334-86-9
M. Wt: 197.7 g/mol
InChI Key: LJTRGHGACFEWIM-UHFFFAOYSA-N
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Description

3-Methyl-isothiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClNO2S2 and a molecular weight of 197.66 . It is also known by other synonyms such as 5-Isothiazolesulfonyl chloride, 3-methyl- .


Synthesis Analysis

The synthesis of isothiazoles, including 3-Methyl-isothiazole-5-sulfonyl chloride, has been a subject of research due to their significance in medicinal chemistry and organic synthesis . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .


Molecular Structure Analysis

The InChI code for 3-Methyl-isothiazole-5-sulfonyl chloride is 1S/C4H4ClNO2S2/c1-3-2-4 (9-6-3)10 (5,7)8/h2H,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.


Physical And Chemical Properties Analysis

3-Methyl-isothiazole-5-sulfonyl chloride is a yellow oil . It has a molecular weight of 197.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Thiazole Derivatives

3-Methyl-isothiazole-5-sulfonyl chloride: is a key intermediate in the synthesis of various thiazole derivatives. These derivatives are significant due to their presence in numerous biologically active compounds. For instance, thiazoles are found in antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory medications . The versatility of thiazole chemistry allows for the creation of compounds with potential pharmaceutical applications.

Agrochemical Applications

The compound’s derivatives play a crucial role in the agrochemical industry. They are used to develop new pesticides and herbicides, leveraging the thiazole ring’s bioactivity to target specific pests and weeds without harming crops or the environment .

Industrial Applications

In the industrial sector, thiazole derivatives synthesized using 3-Methyl-isothiazole-5-sulfonyl chloride are utilized as photographic sensitizers, rubber vulcanization accelerators, and corrosion inhibitors. These applications benefit from the chemical stability and reactivity of thiazole compounds .

Development of Biocides

Isothiazole derivatives, including those derived from 3-Methyl-isothiazole-5-sulfonyl chloride , are used as biocides in various products due to their bacteriostatic and fungiostatic properties. However, their use is regulated due to potential sensitization and ecotoxicological concerns .

Pharmaceutical Research

The structural motif of isothiazole is prevalent in many drugs. Research into new drugs often involves the modification of the isothiazole ring to enhance therapeutic efficacy or reduce side effects3-Methyl-isothiazole-5-sulfonyl chloride serves as a starting point for synthesizing these potential therapeutic agents .

Analytical Chemistry

As a reference standard, 3-Methyl-isothiazole-5-sulfonyl chloride is used in analytical chemistry to calibrate instruments and validate methodologies. Its well-defined properties make it suitable for ensuring the accuracy and precision of analytical results .

Safety and Hazards

The safety information for 3-Methyl-isothiazole-5-sulfonyl chloride indicates that it is dangerous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective clothing, eye protection, and face protection .

Future Directions

The future directions for the study and application of 3-Methyl-isothiazole-5-sulfonyl chloride and other isothiazoles are promising. Major advances have taken place in the field of synthesis and functionalization of isothiazoles, making them accessible to a wide range of interested chemists through unprecedented pathways . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

properties

IUPAC Name

3-methyl-1,2-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTRGHGACFEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355334-86-9
Record name 3-METHYL-ISOTHIAZOLE-5-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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